7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid
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Overview
Description
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a complex heterocyclic compound that combines the structural features of oxazole, pyrazole, and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves multi-step reactions. One common approach is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which is highly toxic and explosive, through the activation of the azide by metals, strong Lewis acids, or amine salts .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is known for its resistance to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions may target the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups.
Scientific Research Applications
7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Tetrazole Derivatives: Compounds like 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole share the tetrazole ring and exhibit similar stability and reactivity.
Oxazole Derivatives: Compounds such as 1,3-oxazole derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness: 7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of oxazole, pyrazole, and tetrazole rings in a single molecule. This structural complexity provides a wide range of potential chemical reactivities and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
193340-86-2 |
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Molecular Formula |
C8H4N6O3 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
7-(1,3-oxazol-2-ylmethylidene)pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4N6O3/c15-8(16)6-4(3-5-9-1-2-17-5)7-10-12-13-14(7)11-6/h1-3H,(H,15,16) |
InChI Key |
MPYTVJMGGLRGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C=C2C(=NN3C2=NN=N3)C(=O)O |
Origin of Product |
United States |
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